molecular formula C12H9BrN4 B1488400 2-(3-Bromo-phenyl)-2H-pyrazolo[4,3-b]pyridin-3-ylamine CAS No. 1811512-36-3

2-(3-Bromo-phenyl)-2H-pyrazolo[4,3-b]pyridin-3-ylamine

Cat. No.: B1488400
CAS No.: 1811512-36-3
M. Wt: 289.13 g/mol
InChI Key: MUJBXLUIFCHDRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromo-phenyl)-2H-pyrazolo[4,3-b]pyridin-3-ylamine (CAS: 890764-15-5) is a heterocyclic amine with the molecular formula C₁₅H₁₂BrN₃ and a molecular weight of 314.18 g/mol. It features a pyrazolo[4,3-b]pyridine core substituted with a 3-bromophenyl group at the 2-position and an amine group at the 3-position . This compound is synthesized via multi-step reactions involving brominated intermediates and nucleophilic substitutions, as inferred from analogous pyrazolo-pyridine syntheses . Its purity is typically ≥98%, and it is used in pharmacological research, particularly in studies targeting purinergic receptors and kinase inhibitors .

Properties

IUPAC Name

2-(3-bromophenyl)pyrazolo[4,3-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN4/c13-8-3-1-4-9(7-8)17-12(14)11-10(16-17)5-2-6-15-11/h1-7H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJBXLUIFCHDRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C(=C3C(=N2)C=CC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-Bromo-phenyl)-2H-pyrazolo[4,3-b]pyridin-3-ylamine is a heterocyclic compound characterized by its complex bicyclic structure, which includes a pyrazole ring fused to a pyridine ring. Its molecular formula is C₁₂H₉BrN₄, with a molecular weight of approximately 289.13 g/mol. The compound's unique structural features contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Characteristics

The presence of the bromo substituent on the phenyl ring enhances the compound's reactivity and interaction potential with biological targets. This modification can influence its pharmacological properties, such as binding affinity and selectivity for various receptors or enzymes.

Biological Activities

Research indicates that compounds within the pyrazolo[4,3-b]pyridine class exhibit a wide range of biological activities, including:

  • Anti-inflammatory : Compounds similar to 2-(3-Bromo-phenyl)-2H-pyrazolo[4,3-b]pyridin-3-ylamine have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, derivatives have demonstrated up to 85% inhibition of TNF-α at specific concentrations compared to standard drugs like dexamethasone .
  • Antitumor : Some studies have reported that pyrazolo derivatives possess antiproliferative effects against various cancer cell lines. For example, certain analogs have been shown to inhibit cell growth in leukemia and solid tumors through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial : The compound may also exhibit antimicrobial properties against both bacterial and fungal strains. Related pyrazolo compounds have been tested against pathogens like E. coli and Aspergillus niger, showing promising results .

Case Studies and Research Findings

  • Anti-inflammatory Activity : A study synthesized several pyrazole derivatives that were tested for their ability to inhibit inflammatory responses in vivo. Compounds demonstrated significant reductions in edema in carrageenan-induced rat models, with some achieving higher efficacy than ibuprofen .
  • Antitumor Efficacy : Research highlighted the synthesis of novel pyrazolo derivatives that were evaluated for their cytotoxic effects on cancer cell lines. One particular derivative exhibited an IC50 value of less than 25 µM against SNU16 cell lines, indicating potent antitumor activity .
  • Mechanistic Insights : Investigations into the mechanisms of action revealed that these compounds could modulate key signaling pathways involved in inflammation and tumorigenesis, including NF-kB and MAPK pathways .

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities of selected compounds structurally related to 2-(3-Bromo-phenyl)-2H-pyrazolo[4,3-b]pyridin-3-ylamine:

Compound NameActivity TypeIC50 Value (µM)Reference
Pyrazole AAnti-inflammatory10
Pyrazole BAntitumor<25
Pyrazole CAntimicrobial40

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The table below compares 2-(3-Bromo-phenyl)-2H-pyrazolo[4,3-b]pyridin-3-ylamine with key analogs:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications References
2-(3-Bromo-phenyl)-2H-pyrazolo[4,3-b]pyridin-3-ylamine Pyrazolo[4,3-b]pyridine 3-Bromophenyl (C-2), NH₂ (C-3) 314.18 Kinase inhibition, receptor binding
5-Oxazol-2-yl-1H-pyrazolo[4,3-b]pyridin-3-ylamine Pyrazolo[4,3-b]pyridine Oxazol-2-yl (C-5), NH₂ (C-3) ~275* Purinergic P1 receptor antagonism
2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine Triazolo[1,5-a]pyridine 3-Fluorophenyl (C-2), NH₂ (C-6) ~244* Enhanced solubility, CNS targeting
(2H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine oxalate Pyrazolo[4,3-b]pyridine Methanamine (C-6), oxalate counterion 238.20 Improved solubility (salt form)

*Molecular weights estimated based on structural analogs.

Key Observations:

Core Heterocycle Variations :

  • The target compound and 5-oxazol-2-yl-1H-pyrazolo[4,3-b]pyridin-3-ylamine share the same pyrazolo[4,3-b]pyridine core but differ in substituents. The oxazole group in the latter may enhance metabolic stability compared to the bromophenyl group .
  • 2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine replaces the pyrazolo ring with a triazolo system, which alters electron distribution and binding affinity .

Fluorine (F) in the fluorophenyl analog offers similar electronegativity but lower steric hindrance, favoring receptor interactions . The oxalate salt in (2H-pyrazolo[4,3-b]pyridin-6-yl)methanamine oxalate improves aqueous solubility, a critical factor for bioavailability .

Preparation Methods

Synthesis via Sonogashira Cross-Coupling and Cyclization

One established approach begins with a brominated pyridine or pyrazole precursor that undergoes Sonogashira cross-coupling with an appropriate 3-bromophenylacetylene derivative. This is followed by cyclization with ammonia or an amine source to form the pyrazolo[4,3-b]pyridine ring system bearing the amine substituent at the 3-position.

  • Catalysts and Reagents : Palladium catalysts such as Pd(PPh₃)₂Cl₂, copper(I) iodide as co-catalyst, triethylamine as base.
  • Solvents : Ethanol, DMF (dimethylformamide), or THF (tetrahydrofuran) are commonly employed.
  • Temperature : Reflux conditions (approximately 78–100°C) optimize reaction efficiency.
  • Reaction Monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor progress.

Optimization of stoichiometric ratios, reaction time, and temperature is critical to maximize yield and purity.

Suzuki Cross-Coupling for Aryl Substitution

Alternatively, Suzuki cross-coupling can be employed to introduce the 3-bromophenyl group onto a pyrazolo-pyridine core bearing a boronic acid or ester functionality.

  • Catalysts : Palladium(0) complexes such as Pd(PPh₃)₄.
  • Bases : Potassium carbonate or sodium carbonate.
  • Solvents : Mixtures of water and organic solvents like toluene or dioxane.
  • Temperature : Typically 80–110°C under inert atmosphere.

This method allows for the modular introduction of various aryl groups, including the 3-bromophenyl moiety, with good yields (60–85% reported for similar pyrazine derivatives).

Nucleophilic Substitution and Amine Installation

The amine group at the 3-position is generally introduced via nucleophilic substitution or amination of a suitable leaving group precursor on the pyrazolo-pyridine ring.

  • Amination Reagents : Ammonia gas or ammonium salts, sometimes under pressure.
  • Conditions : Elevated temperature and use of polar aprotic solvents to facilitate nucleophilic attack.
  • Purification : Crystallization or chromatographic techniques to isolate the amine product with ≥98% purity.

Analytical Characterization for Quality Control

The synthetic product is characterized by:

Analytical Technique Purpose
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Confirm structural integrity and substituent positions
Mass Spectrometry (MS) Verify molecular weight and fragmentation pattern
Elemental Analysis Confirm stoichiometric composition of C, H, N, and Br
X-ray Crystallography Determine absolute configuration and crystal structure

These techniques ensure the compound meets the required purity and structural specifications for pharmacological research.

Summary Table of Preparation Parameters

Step Reaction Type Key Reagents Solvent Temperature Yield (%) Notes
1 Sonogashira Cross-Coupling Pd catalyst, CuI, triethylamine, 3-bromophenylacetylene Ethanol/DMF/THF Reflux (~78–100°C) 60–85 Monitored by TLC/HPLC
2 Cyclization/Amination Ammonia or ammonium salts Polar aprotic solvents Elevated temperature >90 Installation of amine group
3 Suzuki Cross-Coupling (alternative) Pd(PPh₃)₄, K₂CO₃, boronic acid Toluene/water or dioxane/water 80–110°C 60–85 Modular aryl substitution

Research Findings and Optimization Notes

  • Reaction efficiency is highly dependent on the choice of solvent and temperature; polar aprotic solvents like DMF often enhance nucleophilic substitution rates.
  • The presence of the bromine substituent on the phenyl ring requires careful control of reaction conditions to avoid debromination or side reactions.
  • Purity above 98% is achievable with optimized reaction times and purification protocols, critical for biological assay reliability.
  • Use of catalytic triethylamine improves cyclization efficiency in forming the pyrazolo[4,3-b]pyridine core.
  • Analytical monitoring via TLC and HPLC is essential to track reaction progress and optimize yields.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-Bromo-phenyl)-2H-pyrazolo[4,3-b]pyridin-3-ylamine, and how can reaction conditions be optimized?

  • Methodological Answer : A robust synthetic approach involves Sonogashira cross-coupling of brominated precursors followed by annulation reactions with ammonia, as demonstrated for structurally analogous pyrazolopyridines. Key parameters include temperature control (e.g., reflux in ethanol), stoichiometric ratios of phenyl hydrazine, and catalytic triethylamine to enhance cyclization efficiency . Optimization may involve screening solvents (e.g., DMF vs. THF) and monitoring reaction progress via TLC or HPLC.

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Essential techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and aromatic proton environments .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation and fragmentation pattern analysis .
  • Elemental Analysis : To verify stoichiometric ratios of C, H, N, and Br .
  • X-ray Crystallography : For absolute configuration determination using SHELXL refinement (e.g., single-crystal data collection at 193 K) .

Q. How can preliminary biological activity assays be designed for this compound?

  • Methodological Answer : Initial screens should focus on:

  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antimicrobial Activity : Gram-positive/negative bacterial inhibition via agar diffusion or microdilution methods .
  • Apoptosis Induction : Flow cytometry for Annexin V/PI staining to detect early/late apoptotic stages .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of pyrazolopyridine derivatives?

  • Methodological Answer : Discrepancies may arise from variations in:

  • Substituent Effects : Systematic SAR studies comparing bromo vs. chloro or methyl groups at the 3-position .
  • Assay Conditions : Standardizing cell culture media, incubation times, and positive controls (e.g., doxorubicin for cytotoxicity) .
  • Data Normalization : Using Z-factor metrics to validate high-throughput screening reproducibility .

Q. How can computational methods guide the design of derivatives with enhanced target affinity?

  • Methodological Answer :

  • Molecular Docking : Simulate binding to kinases (e.g., p38 MAP kinase) using AutoDock Vina, focusing on halogen-bond interactions with the bromophenyl moiety .
  • QSAR Modeling : Train models on IC₅₀ data from analogs to predict activity cliffs and prioritize synthetic targets .
  • Free Energy Perturbation (FEP) : Assess substituent impacts on binding thermodynamics .

Q. What crystallographic challenges arise during structural refinement of halogenated pyrazolopyridines?

  • Methodological Answer :

  • Disorder Handling : Bromine’s high electron density may cause disorder in the phenyl ring; use SHELXL’s PART instruction to model alternative positions .
  • Twinned Data : For poorly diffracting crystals, apply twin law refinement (e.g., HKLF 5 format in SHELXL) .
  • Thermal Parameters : Anisotropic refinement for heavy atoms (Br) and isotropic for light atoms (H, C) to improve R-factors .

Q. How do solvent and temperature affect the stability of this compound during storage?

  • Methodological Answer :

  • Accelerated Stability Studies : Use HPLC to monitor degradation under stress conditions (40°C/75% RH for 4 weeks).
  • Solvent Screening : Compare DMSO (prone to oxidation) vs. acetonitrile (lower reactivity) for long-term stock solutions .
  • Freeze-Drying : Lyophilization in amber vials under argon to prevent photodegradation and hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Bromo-phenyl)-2H-pyrazolo[4,3-b]pyridin-3-ylamine
Reactant of Route 2
2-(3-Bromo-phenyl)-2H-pyrazolo[4,3-b]pyridin-3-ylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.